Journal Name:Neurochemical Research
Journal ISSN:0364-3190
IF:4.414
Journal Website:http://link.springer.com/journal/11064
Year of Origin:1976
Publisher:Springer New York
Number of Articles Per Year:229
Publishing Cycle:Monthly
OA or Not:Not
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-11-27 , DOI: 10.1111/joss.12802
Doenjang, a fermented soybean paste, is a traditional food ingredient in Korea. While the flavor of doenjang is heavily dependent on koji, studies on the aroma characteristics of koji remain limited. This study aimed to determine the changes in the aroma profiles of soybean koji (SBK), rice koji (RK), and wheat koji (WK). Aroma analysis was performed using stir bar sorptive extraction followed by gas chromatography-mass spectrometry (GC-MS) and descriptive sensory analysis. In SBK, bean-associated aroma was strongly developed due to the lipid-derived compounds, whereas in RK, sweet aromas were relatively strong at 72 h due to the sweet-smelling ester compounds. In WK, the nutty cracker attribute was significantly strengthened during fermentation due to the high concentration of aldehydes. The results showed that the aroma profile of koji was influenced by main ingredient, and this finding is useful in improving aroma development with the use of koji in the fermented food industry.
Neurochemical Research ( IF 4.414 ) Pub Date: 2022-11-25 , DOI: 10.1111/joss.12803
Sugar-sweetened beverage consumption contributes to obesity and related diseases. Fortunately, beverages with reduced sweetness are a growing category in the beverage industry. These lower sweetness products could be useful for reducing the total dietary intake of sugar, but publicly available data are sparse on how much sweetness can be reduced without the change becoming noticeable to consumers. We investigated the just noticeable difference (JND) in sweetness of a cola-flavored carbonated beverage. Two sensory tests were conducted to detect the JND from 12.00% w/w sucrose. In each test, we used cola-flavored seltzer water with five decreasing sucrose concentrations (test 1:8.02–12.00% w/w; test 2:10.21–12.00% w/w). In both tests, samples were paired with the 12.00% reference, and participants were instructed to identify the sweeter sample. Participants correctly identified the reference sample at 10.21% in test one (p = .0039) and at 10.89% (p = .014) in test two. The data indicate that in a cola beverage, sucrose can be reduced by ~9.25% of the original concentration (12.00–10.89% w/w) before the sweetness becomes apparent to consumers. However, further work should consider whether sugar reductions greater than 9.25% would be acceptable, even if the difference in sweetness is apparent.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-09 , DOI: 10.1111/joss.12835
Sensory methodologies are continuously being optimized based on industry needs. Sorting is a widely used sensory method; however, it provides limited information about the uniqueness of individual products. The present work was performed on nine single-hop beers using a combination of sorting with profiling and intensity rating (SPIR) rating to highlight the intra-group variability and individual characteristics. Results have shown that SPIR can effectively highlight the intra-group differences. It has also shown that a higher frequency of citation did not always correspond to a higher attribute intensity. For the considered application, the results highlighted the role of hop varieties on the sensory profile of beers. Overall sensory similarities were found between Mosaic (MO), Citra (CI), and Celeia (CE) hops. However, the use of SPIR highlighted differences between CE and the other hops. Amarillo (AM) hops showed the most distinctive profile in all cases.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-03-29 , DOI: 10.1111/joss.12822
Topical lanolin is used to protect the nipples of breastfeeding women. Lanolin differs in color, flavor, and smell, depending on level of refinement. Five lanolin and three non-lanolin nipple care products, along with two lanolin raw materials, underwent quantitative descriptive analysis by a trained, sensory panel (n = 8). Samples were assessed on appearance, aroma, flavor, mouthfeel, rub-in and after-feel characteristics. A two factor ANOVA and Tukey Kramer Honest Significant Difference (HSD) multiple comparison tests were used to identify differences between samples (5%, p = .05). None of the samples had an aroma. A highly purified anhydrous lanolin was rated the palest (score: 2) on an in-house color chart (scale: 1–66). No difference was noted for flavor and mouthfeel characteristics, moisturization or smoothness of skin. Differences were noted for neat (sample before application) and rub-in attributes, slipperiness, and skin residue. The sensory profile of lanolin differs depending on refinement processes and differs to non-lanolin alternatives.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-03-24 , DOI: 10.1111/joss.12823
This study aims to assess the consumers’ acceptance/preference of wines produced according to Ancient Wine-making Techniques. The wines were made from the Muscat of Alexandria variety (Vitis vinifera L.), comprising three basic styles: (i) young passito-style; (ii) passito wine incubated at 45°C for 4 months; and (iii) piquette-style beverages obtained from the pomace of the withered grapes. The produced wines were rated on a 9-point hedonic scale for liking; whereas familiarity, consumption intention, and willingness-to-pay (WTP) were assessed by respondents on a 5-point Likert scale. The results showed that heating was essential to obtain liking scores and WTP equal to those given to a commercial Madeira fortified wine. Overall, the wines with higher residual sugar were preferred over the drier ones. The least preferred wines were the piquettes, those where salt was added during grape rehydration. Overall, this study demonstrates that it is possible to recreate ancient wines with acceptance compared to that of commercial counterparts, especially when subjected to a heating process.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-02-27 , DOI: 10.1111/joss.12821
The objective of the present work was to evaluate the effect of sanitary inspection and artisanal related seal on colonial cheese acceptance and the emotions they evoke on consumers. Volunteers blindly rated their acceptance of four samples of a same batch cheese, which were related to different labels and checked all emojis. When consumers were exposed to the label without any seal the acceptance were higher than when they were presented to labels with the seals studied. Cheese acceptance evoked positive emotions, meanwhile the sanitary inspection seal was presented on product label, neutral, and negative emotions. The artisanal seal was associated with positive emotions, which was similar behavior when both seals were on cheese label. The impact of the sanitary inspection seal stimuli on acceptance was not related to volunteers' sociodemographic profile. Thus, seals impact on sensorial perception and emotions, and it is related to consumers' socio-demographic characteristics.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-02-28 , DOI: 10.1111/joss.12820
In sensory evaluation, trained panelists are recommended to accurately assess complex flavors. However, many researchers assume that “simpler” qualities such as basic tastes can be reliably assessed by untrained individuals. In this work, we tested whether untrained participants would conflate the basic tastes of “bitter” and “sweet” with the hedonic aspects of an aroma by using Jelly Belly BeanBoozled® candies. These products are sweet candies which have either pleasant (e.g., coconut) or unpleasant (e.g., sour milk) aromas. In the first test, all participants rated candies with their nose open. In the second test, all participants rated candies with nose closed immediately followed by nose open. Both experiments demonstrated that sweetness was rated higher for good beans than bad beans and bitterness was rated higher for bad beans than good beans when rated with nose open. Closing the nose eliminated this difference, as all beans were actually sweet and not bitter.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-02-15 , DOI: 10.1111/joss.12818
Jinhua dry-cured ham (JDH) is a traditional Chinese food with a unique flavor. Its sensory profiles have not been studied using a developed lexicon. In this study, a lexicon to profile sensory characterization of JDHs was developed to characterize samples starting from smelling, during oral processing, and after swallowing. Then the lexicon was composed to profile JDHs using descriptive analysis (DA) and check-all-that-apply (CATA). Principal component analysis (PCA) was used to examine DA data, and correspondence analysis (CA) was used to examine CATA data. The DA data from trained panelists and CATA data from naive consumers were compared by multiple factor analysis (MFA). The result showed a total of 33 attributes composed of the lexicon to describe JDHs including seven terms for odor, six terms for texture, seven terms for flavor, four terms for taste, and nine terms for aftertaste. The application of the lexicon to describe JDHs using DA and CATA showed good discrimination among samples. The comparison between DA and CATA using MFA showed attributes with distinct intensity or significant variances among tested samples located closely on the map, but attributes with weak intensity could varied largely on the map. This lexicon can be useful for manufacturers, producers, and consumers and helpful for the standardization of JDHs.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-05-04 , DOI: 10.1111/joss.12838
The present study aimed to formulate sucrose-replaced samples with natural or synthetic sweeteners, and to benchmark the temporal sensory profile of sucrose-replaced samples to a control sample (100% sucrose). Acesulfame-K, aspartame, erythritol, rebaudioside M, and sucralose replaced sucrose at four different levels (25%, 50%, 75%, and 100%) in aqueous solutions. A trained sensory panel evaluated the samples with temporal check-all-that-apply. The sweeteners showed great individual differences in their ability to replace sucrose. Except for aspartame, the 25% sucrose replacement across all sweeteners was not significantly different from the control. Aspartame, erythritol, and sucralose showed no difference from sucrose for the 50% and 75% sucrose-replaced samples. In contrast, a replacement of above 25% sucrose with acesulfame-K and rebaudioside M resulted in significant variations in the aftertaste period resulting in bitter off-taste and licorice off-flavor, respectively, compared to the control. Conclusively, synthetic and natural sweeteners were able to partially replace sucrose without altering the temporal sensory profile.
Neurochemical Research ( IF 4.414 ) Pub Date: 2023-01-11 , DOI: 10.1111/joss.12809
This work addresses the theory of External Preference Mapping technique (EPM) that reliably gives a mapping of human perceptions' ratings considered as subjective data onto objective descriptions generally obtained from measurable analytic data. An R package named SensMap is made available to facilitate the adoption of the EPM technique in different research fields and to propose, in addition to classical features, advanced strategies for map visualization and its stability enhancement. The novelty of SensMap is to provide options in sensory space dimension reduction methods as well as options in consumers' likings prediction models based on sensory descriptors. The fitting quality of these models can be evaluated using several information criteria. Moreover, SensMap provides a methodology to quantify and assess the stability of preference maps from different employed strategies using a computational algorithm that consists in calculations of distances between maps based on resampling approach. A small part in this paper was devoted to evaluate the efficiency of the implemented stability approach by a simulation study and by application to real data from food science field. To make easier the conduction of the multiple types of analysis without requiring high programming knowledge, a very intuitive Graphical User Interface named SensMapGUI is implemented on the SensMap package. It is an R-developed shiny web-tool that produces results and graphics quickly and efficiently. The tool is made available at the following address https://cran.r-project.org/web/packages/SensMap/index.html and is dedicated for all sensory practitioners and can be widely used by researchers who need subjective to objective data mapping.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.50 | 100 | Science Citation Index Science Citation Index Expanded | Not |
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